molecular formula C9H7FN2O2 B6318301 7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid CAS No. 1780632-73-6

7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid

Cat. No.: B6318301
CAS No.: 1780632-73-6
M. Wt: 194.16 g/mol
InChI Key: GPGRBMASJVEHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The fluorine atom in the structure can significantly influence the compound’s chemical properties, such as its reactivity and biological activity.

Mechanism of Action

Target of Action

Indazole derivatives, a class of compounds to which this molecule belongs, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

Indazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds . The specific mode of action for this compound would need to be elucidated through further experimental studies.

Biochemical Pathways

Indazole derivatives have been reported to influence a variety of biochemical pathways, often related to their target’s function . The specific pathways affected by this compound would need to be identified through further experimental studies.

Result of Action

Indazole derivatives have been reported to exert various biological effects, often related to their target’s function . The specific effects of this compound would need to be elucidated through further experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluoroaniline with ethyl acetoacetate under acidic conditions to form the indazole ring. This is followed by methylation and carboxylation steps to introduce the methyl and carboxylic acid groups, respectively.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Products include this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

    1H-Indazole-4-carboxylic acid: Lacks the fluorine and methyl groups, leading to different chemical and biological properties.

    7-Fluoro-1H-indazole-4-carboxylic acid: Similar structure but without the methyl group, which can affect its reactivity and biological activity.

    1-Methyl-1H-indazole-4-carboxylic acid:

Uniqueness: The presence of both the fluorine and methyl groups in 7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-fluoro-1-methylindazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-12-8-6(4-11-12)5(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGRBMASJVEHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2C=N1)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.